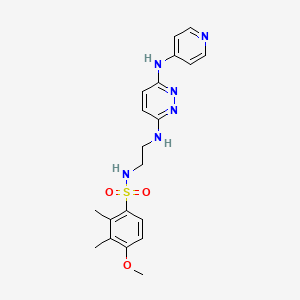
4-methoxy-2,3-dimethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-2,3-dimethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N6O3S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It shares structural similarities with omeprazole , a well-known proton pump inhibitor
Mode of Action
The exact mode of action of this compound is currently unknown. Given its structural similarity to Omeprazole , it might act as a selective proton pump inhibitor, but this is purely speculative and requires experimental validation.
Biochemical Pathways
If it acts similarly to omeprazole , it could potentially affect the H+/K+ ATPase enzyme system, also known as the gastric proton pump, which is the final pathway in the production of gastric acid.
Result of Action
If it acts similarly to Omeprazole , it could potentially reduce gastric acid secretion, but this is purely speculative and requires experimental validation.
Biological Activity
4-Methoxy-2,3-dimethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound with notable biological activity, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This article explores its structure, synthesis, and biological implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H24N6O3S
- Molecular Weight : Approximately 428.5 g/mol
Its structure includes:
- A methoxy group
- Dimethyl substituents
- A sulfonamide moiety
- Pyridazin and pyridine rings
These functional groups contribute to its chemical reactivity and biological interactions.
Inhibition of Phosphodiesterase 4 (PDE4)
The primary biological activity of this compound is its role as a PDE4 inhibitor. PDE4 is crucial in hydrolyzing cyclic adenosine monophosphate (cAMP), a significant second messenger in various signaling pathways. Inhibition of PDE4 results in increased cAMP levels, which can modulate immune responses and has therapeutic implications for conditions like asthma and inflammatory diseases.
The inhibition mechanism involves the binding of the compound to the active site of PDE4, preventing the enzyme from hydrolyzing cAMP. This action enhances cAMP signaling pathways that can reduce inflammation and improve respiratory function.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Takinib | Imidazo[1,2-b]pyridazine derivative | TAK1 kinase inhibitor |
| Dapoxetine | Selective serotonin reuptake inhibitor | Antidepressant |
| Roflumilast | PDE4 inhibitor | Anti-inflammatory |
This comparison highlights the unique structural features of this compound that confer selectivity towards PDE4 while allowing potential interactions with other biological targets.
Study on Anti-inflammatory Effects
In a study assessing various PDE4 inhibitors, this compound demonstrated significant efficacy in reducing inflammatory markers in animal models. The results indicated a marked decrease in cytokine levels associated with inflammation when treated with this compound compared to controls.
Clinical Implications
The compound's ability to modulate cAMP levels suggests potential applications in treating chronic inflammatory conditions such as COPD and asthma. Ongoing studies are exploring its pharmacokinetics and long-term effects in clinical settings.
Properties
IUPAC Name |
4-methoxy-2,3-dimethyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-14-15(2)18(5-4-17(14)29-3)30(27,28)23-13-12-22-19-6-7-20(26-25-19)24-16-8-10-21-11-9-16/h4-11,23H,12-13H2,1-3H3,(H,22,25)(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYASNWKWPCHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














